

# A Comparative Guide to Tungsten Disulfide and Molybdenum Disulfide Transistors

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For researchers, scientists, and professionals in drug development, the selection of optimal materials for next-generation biosensors and electronics is paramount. Among the leading two-dimensional (2D) materials, **tungsten disulfide** (WS<sub>2</sub>) and molybdenum disulfide (MoS<sub>2</sub>) have emerged as strong contenders for field-effect transistors (FETs). This guide provides an objective, data-driven comparison of their performance, supported by experimental findings.

This analysis is primarily based on a comprehensive benchmarking study of 230 MoS<sub>2</sub> and 160 WS<sub>2</sub> FETs, fabricated from monolayer films grown by metal-organic chemical vapor deposition (MOCVD).[1][2][3][4][5][6] This large-scale comparison provides statistically significant data on key performance indicators, offering valuable insights into the technological viability of these materials for future integrated circuits.[1][2][5]

## **Executive Summary: Performance at a Glance**

While both WS<sub>2</sub> and MoS<sub>2</sub> exhibit excellent potential for transistor applications, key differences in their performance metrics are observed. Notably, WS<sub>2</sub> transistors have demonstrated a record-high carrier mobility, showing a 1.5-fold improvement over the best previously reported values.[1][2][5][7] Conversely, MoS<sub>2</sub> FETs tend to exhibit lower contact resistance and a more ideal subthreshold swing. A detailed breakdown of these and other parameters is presented in the subsequent sections.

## **Quantitative Performance Comparison**



The following tables summarize the median values of key performance metrics for both WS<sub>2</sub> and MoS<sub>2</sub> FETs, as determined in a large-scale benchmarking study.[1]

Performance Metric	Tungsten Disulfide (WS <sub>2</sub> ) FETs	Molybdenum Disulfide (MoS <sub>2</sub> ) FETs	Key Observation
Field-Effect Electron Mobility (µFE)	33 cm <sup>2</sup> V <sup>-1</sup> s <sup>-1</sup> [1][2][4] [5][7]	30 cm <sup>2</sup> V <sup>-1</sup> s <sup>-1</sup> [3]	WS <sub>2</sub> demonstrates higher champion mobility.
On/Off Current Ratio (Imax/Imin)	2.1 x 10 <sup>7</sup> [3]	2.1 x 10 <sup>7</sup> [3]	Both materials exhibit excellent and comparable on/off ratios.
Threshold Voltage (Vt,lin)	6.4 V[1]	2.9 V[1]	WS <sub>2</sub> shows a more positive threshold voltage.
Subthreshold Swing (SS <sub>4</sub> )	541.4 mV dec <sup>-1</sup> [1]	431.9 mV dec <sup>-1</sup> [1]	MoS <sub>2</sub> exhibits a subthreshold swing closer to the ideal limit.
Contact Resistance (Rc)	29.2 kΩ-μm (at nS = 4.4 x 10 <sup>12</sup> cm <sup>-2</sup> )[1]	9.2 kΩ-μm (at nS = 1 x $10^{13}$ cm <sup>-2</sup> )[1]	MoS <sub>2</sub> generally presents lower contact resistance.

# In-Depth Analysis of Key Performance Metrics Electron Mobility

Field-effect electron mobility is a critical parameter that dictates the on-state performance of a transistor. In the benchmarked study, the "champion" long-channel WS<sub>2</sub> FETs demonstrated an electron mobility of 33 cm<sup>2</sup> V<sup>-1</sup> s<sup>-1</sup>, surpassing the 30 cm<sup>2</sup> V<sup>-1</sup> s<sup>-1</sup> observed for the best MoS<sub>2</sub> FETs.[3] This represents a significant advancement, highlighting the potential of WS<sub>2</sub> for high-performance applications.[1][2][5][7]



#### **On/Off Current Ratio**

A high on/off current ratio is essential for digital logic applications to distinguish between the "on" and "off" states. Both MoS<sub>2</sub> and WS<sub>2</sub> FETs exhibited a median on/off ratio of 2.1 x 10<sup>7</sup>, indicating their suitability for switching applications.[3]

## **Threshold Voltage**

The threshold voltage for WS<sub>2</sub> FETs was found to be consistently more positive than for MoS<sub>2</sub> FETs.[1] This is attributed to a lower intrinsic n-type doping in WS<sub>2</sub> compared to MoS<sub>2</sub>.[1] The choice between the two materials might therefore also depend on the desired threshold voltage for a specific circuit design.

### **Subthreshold Swing**

The subthreshold swing (SS) indicates how effectively a transistor can be switched from the off-state to the on-state. A smaller SS value is desirable. The median SS for MoS<sub>2</sub> FETs was 431.9 mV/dec, which is lower than the 541.4 mV/dec observed for WS<sub>2</sub> FETs.[1] The deviation from the ideal 60 mV/dec is associated with the presence of interface traps.[1]

#### **Contact Resistance**

Lowering contact resistance is a major challenge in the development of 2D material-based devices. [8][9][10][11][12] The study revealed that  $MoS_2$  FETs had a significantly lower median contact resistance (9.2 k $\Omega$ -µm) compared to WS $_2$  FETs (29.2 k $\Omega$ -µm) at their respective maximum carrier densities. [1] However, it is important to note that when compared at a similar carrier concentration, the contact resistances were more comparable. [1] Strategies such as using a  $MoS_2$  interlayer for WS $_2$  transistors have been shown to effectively reduce contact resistance by over 60%. [8][9]

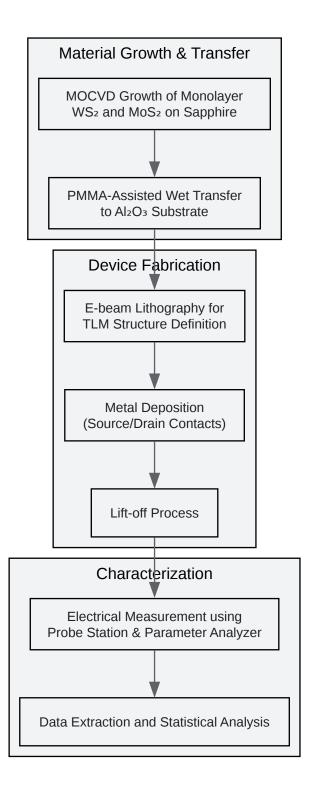
## **Experimental Protocols**

To ensure the reproducibility and validity of these findings, the following experimental methodologies were employed in the benchmark study:

### **Device Fabrication Workflow**



The fabrication process for the benchmarked transistors involved several key steps, from material growth to device characterization. This workflow is crucial for producing consistent and high-quality devices.



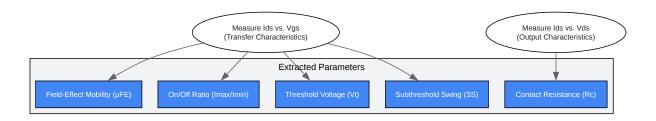
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Device Fabrication and Characterization Workflow

#### **Parameter Extraction Methodology**

The extraction of key performance metrics from the raw electrical data followed a standardized procedure to ensure accurate and comparable results.



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Key Parameter Extraction from Electrical Measurements

#### Conclusion

Both **tungsten disulfide** and molybdenum disulfide are highly promising channel materials for next-generation field-effect transistors. The choice between them will likely be application-dependent. WS<sub>2</sub> offers the advantage of higher electron mobility, making it a strong candidate for high-performance electronics. MoS<sub>2</sub>, on the other hand, demonstrates benefits in terms of lower contact resistance and a more ideal subthreshold swing, which are critical for low-power applications.

The comprehensive data presented in this guide, derived from a large-scale statistical study, provides a solid foundation for researchers and engineers to make informed decisions in the rapidly advancing field of 2D electronics. Further advancements in material growth, device fabrication, and contact engineering will continue to unlock the full potential of both WS<sub>2</sub> and MoS<sub>2</sub> transistors.



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